Citrulline malate
Description
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVUXYZTXCEBX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970275 | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70796-17-7, 54940-97-5 | |
| Record name | Citrulline malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrulline malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Citrulline DL-Malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRULLINE MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Citrulline malate can be synthesized through the reaction of citrulline with malic acid. The process typically involves dissolving citrulline in water and then adding malic acid under controlled conditions to form this compound. The reaction is usually carried out at room temperature and may require stirring to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. In this process, specific strains of bacteria or yeast are used to convert substrates like glucose into citrulline, which is then combined with malic acid to form this compound. This method is cost-effective and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Citrulline malate undergoes several types of chemical reactions, including:
Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.
Reduction: Citrulline can be reduced to form ornithine, another amino acid involved in the urea cycle.
Substitution: Citrulline can participate in substitution reactions where its amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric oxide synthase for oxidation reactions and various reducing agents for reduction reactions. These reactions are typically carried out under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound include arginine, nitric oxide, and ornithine. These products play crucial roles in various metabolic pathways, including the urea cycle and nitric oxide synthesis .
Scientific Research Applications
Exercise Performance
Numerous studies have investigated the effects of citrulline malate on exercise performance:
- Resistance Training : A study indicated that CM supplementation could enhance performance in resistance exercises by improving muscle recovery and reducing fatigue. Participants taking an 8 g dose showed improved repetitions and reduced perceived exertion compared to placebo groups .
- Endurance Activities : Research has shown that CM supplementation can improve aerobic endurance by enhancing the efficiency of energy production in muscles. In one study, young adults who supplemented with CM demonstrated increased time to exhaustion during cycling tests .
Muscle Recovery
This compound has also been studied for its role in muscle recovery post-exercise:
- Reduced Muscle Soreness : A systematic review concluded that CM supplementation could reduce delayed onset muscle soreness (DOMS) following intense exercise sessions. This is attributed to its ability to enhance nutrient delivery and waste product removal from muscle tissues .
- Faster Recovery Rates : The European Food Safety Authority (EFSA) acknowledged that CM might facilitate faster recovery from muscle fatigue by maintaining ATP levels and reducing lactate accumulation during exercise. However, they noted that more robust human studies are required for definitive conclusions .
Case Studies
Several case studies highlight the practical applications of this compound:
- Athletic Performance Enhancement :
- Post-Injury Muscle Repair :
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Citrulline malate exerts its effects primarily through its conversion to arginine, which is a precursor to nitric oxide. Nitric oxide is a potent vasodilator that helps improve blood flow and oxygen delivery to muscles. This enhances exercise performance and reduces muscle fatigue. Additionally, malic acid plays a role in the Krebs cycle, which is essential for energy production .
Comparison with Similar Compounds
Citrulline Malate vs. L-Citrulline
Key Findings :
This compound vs. L-Arginine
Key Findings :
- CM is 40–50% more effective than L-arginine in elevating plasma arginine levels, making it a preferred NO booster .
This compound vs. Malate Alone
Key Findings :
- Malate alone cannot replicate CM’s anti-fatigue properties, as citrulline is critical for ammonia detoxification .
Biological Activity
Citrulline malate (CM) is a compound formed from the amino acid L-citrulline and malate, a salt or ester of malic acid. It has gained attention for its potential ergogenic properties, particularly in enhancing athletic performance, improving recovery, and supporting various metabolic processes. This article delves into the biological activity of this compound, examining its mechanisms, effects on exercise performance, and relevant research findings.
This compound functions primarily through the following mechanisms:
- Nitric Oxide Production : CM enhances nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and blood flow improvement. Increased NO levels can lead to better oxygen and nutrient delivery to muscles during exercise .
- ATP Production : Malate is an intermediate in the tricarboxylic acid (TCA) cycle, contributing to ATP production. This process is vital for energy metabolism during high-intensity exercise .
- Reduction of Muscle Fatigue : CM supplementation has been associated with decreased muscle soreness and fatigue post-exercise. Studies indicate a significant reduction in post-exercise muscle soreness by up to 40% .
- Ammonia Clearance : Citrulline supplementation has been shown to reduce ammonia accumulation during exercise, potentially delaying fatigue and enhancing endurance performance .
Exercise Performance
A variety of studies have investigated the effects of this compound on exercise performance:
- Resistance Training : A critical review highlighted that CM supplementation may enhance resistance exercise performance by improving muscle contractility and reducing fatigue. However, some studies report mixed results regarding its efficacy in increasing muscle strength among resistance-trained individuals .
- High-Intensity Exercise : In a study involving advanced weight lifters, CM was found to improve performance in repeated bouts of high-intensity exercise. Participants showed reduced blood lactate levels post-exercise, indicating enhanced aerobic utilization .
- Swimming Performance : Conversely, a recent study indicated that acute CM supplementation did not significantly improve swimming performance in highly trained athletes, suggesting that its ergogenic effects may vary across different types of exercise .
Hormonal Effects
Research has also explored the impact of CM on hormonal metabolism:
- A study demonstrated that CM supplementation could positively influence hormone levels related to energy metabolism during fitness training, thus supporting overall athletic performance .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Athlete Recovery : In a controlled trial involving athletes undergoing intense training regimens, those supplemented with CM reported lower levels of perceived exertion and muscle soreness compared to placebo groups .
- Endurance Events : Another study focused on endurance athletes showed that CM supplementation led to improved time-to-exhaustion metrics during prolonged exercise sessions, although results were not universally replicated across all trials .
Summary Table of Research Findings
Q & A
Q. What are the primary mechanisms by which citrulline malate (CM) enhances exercise performance, and how can these be experimentally validated?
CM may improve exercise performance via nitric oxide (NO)-mediated vasodilation, enhanced ATP production (via malate's role in the tricarboxylic acid cycle), and ammonia clearance. To validate these mechanisms:
- Measure plasma NO metabolites (e.g., nitrite/nitrate) pre/post CM ingestion .
- Use near-infrared spectroscopy (NIRS) to assess muscle oxygenation during exercise .
- Quantify ammonia levels and phosphocreatine recovery via muscle biopsies or venous blood sampling .
Q. What dosing strategies for CM are supported by current evidence, and how should researchers standardize administration in clinical trials?
Acute doses of 6–8 g CM are common, but bioavailability varies due to inconsistent citrulline:malate ratios across supplements. Recommendations:
- Verify CM purity via third-party testing and report ratios in methods .
- Conduct pharmacokinetic studies to determine optimal timing (e.g., 60–90 minutes pre-exercise) .
- Include placebo-controlled, crossover designs to mitigate inter-individual variability .
Q. How can researchers structure a PICOT framework for CM studies targeting specific populations (e.g., hypertensives or athletes)?
Example PICOT for hypertensive patients:
- P : Adults with stage 1 hypertension; I : 6 g CM pre-aerobic exercise; C : Placebo + exercise; O : 24-hour ambulatory blood pressure; T : Acute and 7-day supplementation .
- Ensure feasibility by aligning outcomes with validated tools (e.g., ambulatory BP monitors) .
Advanced Research Questions
Q. Why do studies report conflicting results on CM's ergogenic effects, and how can methodological discrepancies be resolved?
Discrepancies arise from:
- Variable exercise protocols (e.g., resistance vs. endurance tests) with differing metabolic demands .
- Poor supplement quality control (e.g., malate content discrepancies) .
- Solutions: Adopt standardized exercise tests (e.g., time-to-exhaustion cycling) and pre-trial verification of CM composition .
Q. What statistical approaches are appropriate for analyzing inter-individual responses to CM supplementation?
- Use mixed-effects models to account for within-subject variability in crossover trials .
- Apply responder analysis (e.g., defining thresholds like ≥5% improvement in performance) to identify subgroups .
- Report individual response data alongside group means to highlight heterogeneity .
Q. How does CM interact with medications or other supplements (e.g., metformin) that influence malate or NO pathways?
- Preclinical data show metformin increases serum malate but reduces citrulline, potentially altering CM's effects .
- Methodological recommendation: Screen participants for concomitant drug use and measure baseline malate/citrulline levels in pharmacokinetic studies .
Q. What experimental designs are optimal for investigating CM's role in non-exercise contexts (e.g., asthenia or vascular function)?
- For asthenia: Use double-blind RCTs with fatigue scales (e.g., Pichot scale) and biomarkers (urea cycle metabolites) .
- For vascular function: Combine flow-mediated dilation (FMD) with CM supplementation in populations with endothelial dysfunction .
Methodological & Ethical Considerations
Q. How should researchers address ethical challenges in CM trials involving vulnerable populations (e.g., children or hypertensives)?
- Obtain ethics approval for pediatric studies, emphasizing CM's safety profile in prior adult trials .
- Exclude participants with severe hypertension or renal impairment due to CM's urea cycle involvement .
Q. What biomarkers are most reliable for assessing CM's metabolic impact in longitudinal studies?
- Primary: Plasma citrulline, arginine, and malate levels via LC-MS .
- Secondary: Muscle phosphocreatine recovery (³¹P-MRS) and ammonia clearance rates .
Q. How can meta-analyses address gaps in CM research, and what pitfalls should be avoided?
- Use PRISMA guidelines and include only studies with verified CM dosing .
- Avoid pooling heterogeneous protocols (e.g., mixing resistance and aerobic exercise outcomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
